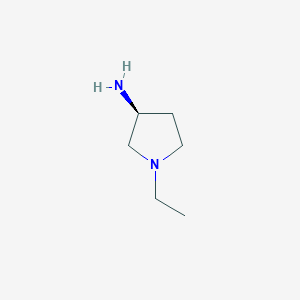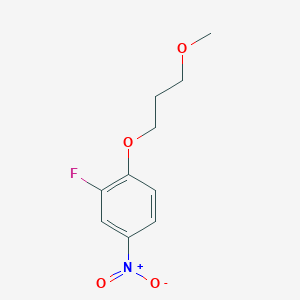![molecular formula C10H7F3N2O3 B2725877 5-Methoxy-7-(trifluoromethyl)pyrazolo[1,5-A]pyridine-3-carboxylic acid CAS No. 1363404-67-4](/img/structure/B2725877.png)
5-Methoxy-7-(trifluoromethyl)pyrazolo[1,5-A]pyridine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methoxy-7-(trifluoromethyl)pyrazolo[1,5-A]pyridine-3-carboxylic acid is a heterocyclic compound that features a pyrazolo[1,5-A]pyridine core with a methoxy group at the 5-position and a trifluoromethyl group at the 7-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-7-(trifluoromethyl)pyrazolo[1,5-A]pyridine-3-carboxylic acid typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe methoxy and trifluoromethyl groups are introduced through selective substitution reactions using reagents like methanol and trifluoromethylating agents .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis can be employed to reduce reaction times and improve efficiency . Additionally, purification steps like recrystallization and chromatography are crucial to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
5-Methoxy-7-(trifluoromethyl)pyrazolo[1,5-A]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the pyrazolo[1,5-A]pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination, and trifluoromethylating agents for introducing trifluoromethyl groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
5-Methoxy-7-(trifluoromethyl)pyrazolo[1,5-A]pyridine-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for designing drugs with potential anticancer, anti-inflammatory, and antimicrobial activities.
Material Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and light-emitting diodes.
Biological Studies: It is used in studying enzyme inhibition and protein interactions due to its ability to bind selectively to biological targets.
Mecanismo De Acción
The mechanism of action of 5-Methoxy-7-(trifluoromethyl)pyrazolo[1,5-A]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can inhibit enzymes or modulate receptor activity by binding to active sites or allosteric sites . The methoxy group may also contribute to the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
5-Methoxy-7-(trifluoromethyl)pyrazolo[1,5-A]pyridine-2-carboxylic acid: Similar structure but with the carboxylic acid group at the 2-position.
Pyrazolo[1,5-A]pyrimidines: These compounds share the pyrazolo[1,5-A] core but have a pyrimidine ring instead of a pyridine ring.
Uniqueness
5-Methoxy-7-(trifluoromethyl)pyrazolo[1,5-A]pyridine-3-carboxylic acid is unique due to the specific positioning of its functional groups, which confer distinct electronic and steric properties. These properties enhance its potential as a versatile scaffold in drug design and material science .
Propiedades
IUPAC Name |
5-methoxy-7-(trifluoromethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2O3/c1-18-5-2-7-6(9(16)17)4-14-15(7)8(3-5)10(11,12)13/h2-4H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVDKHSHPLXONHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=NN2C(=C1)C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(1-hydroxy-3-phenylpropan-2-yl)-4-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide](/img/structure/B2725794.png)

![(Z)-4-acetyl-N-(4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2725796.png)

![4-(2-{[1-(2-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}ethyl)benzene-1-sulfonamide](/img/structure/B2725798.png)
![N-(benzo[d][1,3]dioxol-5-yl)-4-(4-chlorophenylsulfonamido)benzamide](/img/structure/B2725799.png)

![3-[3,4-Bis(benzyloxy)phenyl]-2-methylprop-2-enoic acid](/img/structure/B2725804.png)
![1-(4-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)isoquinoline](/img/structure/B2725809.png)

![N-(2-ethylphenyl)-2-(8-(((4-ethylphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide](/img/structure/B2725811.png)
![ethyl 3-(3,4-dimethoxyphenyl)-7-[(3-methoxyphenyl)methoxy]-4-oxo-4H-chromene-2-carboxylate](/img/structure/B2725812.png)
![2-({10-cyano-11-methyl-1,8-diazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8,10,12-hexaen-13-yl}sulfanyl)propanoic acid](/img/structure/B2725813.png)

